molecular formula C16H16ClNO3S B14891723 5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide

5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide

Cat. No.: B14891723
M. Wt: 337.8 g/mol
InChI Key: GYAQMDGEXWMAFB-NNJIEVJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a nitrogen-containing precursor under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the thieno[3,2-c]pyridine core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation and Oxidation: The final steps involve the introduction of the methoxy group and the oxidation of the tetrahydrothieno[3,2-c]pyridine to the corresponding 5-oxide. This can be achieved using reagents such as dimethyl sulfate for methoxylation and hydrogen peroxide for oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 5-oxide back to the corresponding sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-(®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as pyridine and piperidine derivatives share structural similarities with the thieno[3,2-c]pyridine core.

    Thieno[3,2-c]pyridine Derivatives: Other derivatives of thieno[3,2-c]pyridine with different substituents can be compared to highlight the unique features of 5-(®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide.

Uniqueness

The uniqueness of 5-(®-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

methyl (2R)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetate

InChI

InChI=1S/C16H16ClNO3S/c1-21-16(19)15(12-4-2-3-5-13(12)17)18(20)8-6-14-11(10-18)7-9-22-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-,18?/m1/s1

InChI Key

GYAQMDGEXWMAFB-NNJIEVJOSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1Cl)[N+]2(CCC3=C(C2)C=CS3)[O-]

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)[N+]2(CCC3=C(C2)C=CS3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.